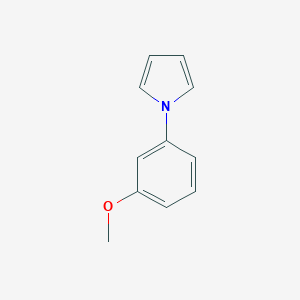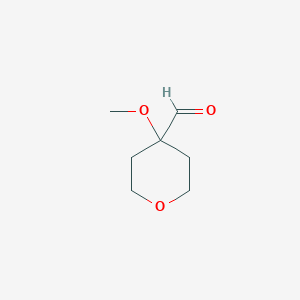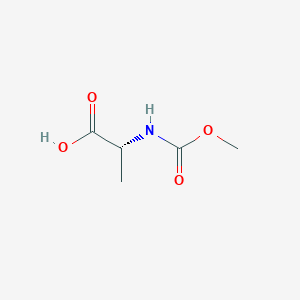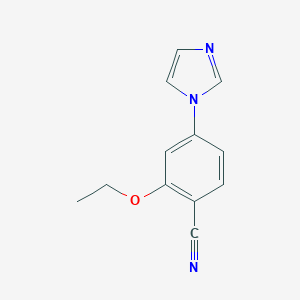
1-Azido-2-hydroxy-3-tosyloxypropane
Vue d'ensemble
Description
1-Azido-2-hydroxy-3-tosyloxypropane is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol . This compound is known for its unique structure, which includes an azido group, a hydroxy group, and a tosyloxy group attached to a propane backbone.
Applications De Recherche Scientifique
1-Azido-2-hydroxy-3-tosyloxypropane has several scientific research applications:
Synthetic Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Bioconjugation: The azido group allows for the attachment of biomolecules to various substrates through click chemistry.
Drug Synthesis: It is utilized in the development of pharmaceutical compounds due to its ability to form stable triazole linkages.
Polymer Chemistry: The compound is employed in the modification of polymers to introduce functional groups for further chemical reactions.
Méthodes De Préparation
The synthesis of 1-Azido-2-hydroxy-3-tosyloxypropane typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-3-tosyloxypropane.
Azidation Reaction: The hydroxy group is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions.
Purification: The resulting product is purified using techniques such as column chromatography to obtain pure this compound.
Analyse Des Réactions Chimiques
1-Azido-2-hydroxy-3-tosyloxypropane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).
Click Chemistry: The azido group is a key functional group in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming triazoles.
Common reagents and conditions used in these reactions include copper catalysts, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 1-Azido-2-hydroxy-3-tosyloxypropane involves its functional groups:
Azido Group: The azido group can undergo cycloaddition reactions, forming stable triazole rings.
Hydroxy Group: The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity.
Tosyloxy Group:
These functional groups enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical synthesis and bioconjugation.
Comparaison Avec Des Composés Similaires
1-Azido-2-hydroxy-3-tosyloxypropane can be compared with similar compounds such as:
1-Azido-2-hydroxypropane: Lacks the tosyloxy group, making it less reactive in substitution reactions.
2-Azido-3-hydroxypropane: Has a different substitution pattern, affecting its reactivity and applications.
1-Azido-3-tosyloxypropane: Lacks the hydroxy group, limiting its hydrogen bonding interactions.
The presence of both the hydroxy and tosyloxy groups in this compound makes it unique, providing a balance of reactivity and stability for various applications .
Propriétés
IUPAC Name |
(3-azido-2-hydroxypropyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-8-2-4-10(5-3-8)18(15,16)17-7-9(14)6-12-13-11/h2-5,9,14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOZMIFQWCNBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558445 | |
| Record name | 3-Azido-2-hydroxypropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168431-73-0 | |
| Record name | 3-Azido-2-hydroxypropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B68986.png)
![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)


![3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide](/img/structure/B68999.png)
![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)




